5-[(2,4-dichlorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Description
5-[(2,4-dichlorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a useful research compound. Its molecular formula is C20H18Cl2N4O2S and its molecular weight is 449.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to 5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol have demonstrated antimicrobial activities. Azole derivatives, including triazole compounds, have been synthesized and shown to exhibit activity against various microorganisms. For example, the synthesis of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, with subsequent conversion to corresponding Mannich bases using secondary amines such as piperidine, showcased antimicrobial properties against tested microorganisms (Başoğlu et al., 2013). Additionally, other triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines also displayed good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antiangiogenic Properties
Novel thioxothiazolidin-4-one derivatives synthesized by coupling different amines containing aliphatic, substituted aromatic, and heterocyclic moieties with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibited significant anticancer and antiangiogenic effects in vivo. These compounds reduced ascites tumor volume, cell number, and increased the lifespan of EAT-bearing mice while suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Synthesis of Constrained Butyrophenones for Receptor Studies
Conformationally constrained butyrophenones, synthesized for studies targeting dopamine and serotonin receptors, demonstrate the importance of precise chemical modifications for receptor affinity and selectivity. Such compounds serve as pharmacological tools for studying receptor behaviors, highlighting the complex interplay between chemical structure and biological activity. The distinct structure-activity relationships elucidate requirements for optimal affinity, particularly concerning 5-HT(2A) and 5-HT(2C) receptors (Brea et al., 2003).
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-piperidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2S/c21-12-6-7-13(14(22)11-12)16(25-8-2-1-3-9-25)17-19(27)26-20(29-17)23-18(24-26)15-5-4-10-28-15/h4-7,10-11,16,27H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUHWADHGOMIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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